2-Phénéthylglucuronide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Phenethyl Glucuronide involves the conjugation of phenethyl derivatives with glucuronic acid. A specific example includes the synthesis of β-D-glucuronide of 4-bromo-2,5-dimethoxyphenylethylalcohol, using methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronate as a glucuronyl donor and boron trifluoride diethyl ether complex as a Lewis acid catalyst (Kanamori et al., 2017).

Molecular Structure Analysis

The molecular structure of glucuronides, including 2-Phenethyl Glucuronide, is characterized by the conjugation of glucuronic acid to phenethylamine derivatives. The spectral data, including infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry (MS), provide insights into the molecular configuration and functional groups present in these compounds (Shu & Lawrence, 1994).

Chemical Reactions and Properties

Glucuronides, including 2-Phenethyl Glucuronide, undergo various chemical reactions, such as oxidation and conjugation, which are fundamental to their role in detoxification processes. The enzymatic synthesis of glucuronides and their detection methodologies are critical for understanding their chemical properties and biological reactivity (Stachulski & Meng, 2013).

Physical Properties Analysis

The physical properties of 2-Phenethyl Glucuronide, such as solubility, melting point, and hydrophilicity, are influenced by the glucuronic acid moiety, which increases water solubility and facilitates the excretion of these compounds from the body. The hydrophilic nature of glucuronides plays a significant role in their function as detoxifying agents.

Chemical Properties Analysis

The chemical properties of 2-Phenethyl Glucuronide are defined by its reactivity and stability under physiological conditions. Glucuronides are typically considered detoxification products because they are less active biologically or chemically than their parent compounds and are excreted rapidly. However, some glucuronides may have pharmacological activity or contribute to the toxicity of their parent compounds (Ritter, 2000).

Applications De Recherche Scientifique

Chimie médicinale

Le motif 2-phénéthylamine, qui inclut le 2-Phénéthylglucuronide, est largement présent dans la nature, des structures simples à chaîne ouverte aux arrangements moléculaires polycycliques plus complexes {svg_1}. Ce motif joue un rôle central en chimie médicinale, ses dérivés étant des cibles thérapeutiques clés {svg_2}.

Neurotransmission

L'importance de ce groupement est illustrée par les catécholamines endogènes dopamine, noradrénaline et adrénaline, qui jouent un rôle crucial dans les neurones dopaminergiques, affectant le mouvement volontaire, le stress ou l'humeur {svg_3}.

Alcaloides naturels

Plusieurs alcaloïdes naturels, comme la morphine, la (S)-réticuline ou la berbérine, contiennent l'unité 2-phénéthylamine, formant des squelettes cycliques plus complexes dérivés de ses voies biosynthétiques naturelles {svg_4}.

Usage récréatif

Outre leurs applications thérapeutiques importantes, il convient de mentionner l'usage récréatif d'une longue liste d'alcaloïdes incorporant le motif 2-phénéthylamine {svg_5}. Ces « drogues de synthèse » sont responsables de conditions liées à l'abus de drogues {svg_6}.

Détoxification

Les glucuronides, dont le this compound, constituent la classe la plus importante de métabolites xénobiotiques de phase 2 et agissent généralement de manière détoxifiante {svg_7}.

Promédicaments

L'utilisation de promédicaments glucuronides, notamment pour améliorer la cytotoxicité des agents anticancéreux, a considérablement augmenté {svg_8}. Cela inclut les métabolites O-acyl glucuronides d'acides carboxyliques {svg_9}.

Orientations Futures

The future directions of research on 2-Phenethyl Glucuronide could involve further exploration of its therapeutic potential. The 2-phenethylamine motif, which is a key component of 2-Phenethyl Glucuronide, presents a vast therapeutic chemical space . Future directions will include both a complementary report covering synthetic strategies to access 2-phenethylamine derivatives and a second, satellite review of 2-heteroaryl-ethylamines in medicinal chemistry .

Mécanisme D'action

Target of Action

2-Phenethyl Glucuronide is a derivative of 2-Phenethylamine, which is known to interact with various targets including adrenoceptors, dopamine receptors, and monoamine oxidase (MAO) . .

Mode of Action

Its parent compound, 2-phenethylamine, is known to interact with its targets, leading to various physiological effects

Biochemical Pathways

For instance, it is synthesized via the Shikimate pathway in yeast, which involves the conversion of phosphoenolpyruvate and erythrose-4-phosphate to shikimate, which is then converted to phenylpyruvate .

Pharmacokinetics

Glucuronides, in general, are known to be important in phase ii metabolism, which involves the conjugation of substances for easier excretion . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Phenethyl Glucuronide would likely be influenced by this metabolic role.

Result of Action

Glucuronides are typically involved in detoxification processes, aiding in the excretion of substances from the body .

Action Environment

The action of 2-Phenethyl Glucuronide, like other glucuronides, can be influenced by various environmental factors. For instance, the activity of the enzymes involved in glucuronidation can be affected by factors such as pH and temperature . .

Propriétés

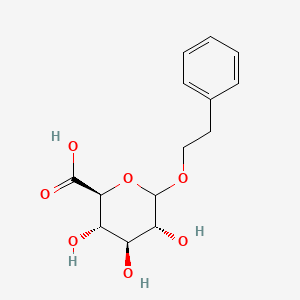

IUPAC Name |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(2-phenylethoxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O7/c15-9-10(16)12(13(18)19)21-14(11(9)17)20-7-6-8-4-2-1-3-5-8/h1-5,9-12,14-17H,6-7H2,(H,18,19)/t9-,10-,11+,12-,14?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXLLXLCNONZRH-ZAOAHOKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCOC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.